2-(3-fluorophenyl)oxan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
1341549-86-7 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(3-fluorophenyl)oxan-4-one |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
PGKAJYJDDKTOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1=O)C2=CC(=CC=C2)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Fluorophenyl Oxan 4 One and Its Precursors
Retrosynthetic Analysis of the 2-(3-Fluorophenyl)oxan-4-one Scaffold
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comyoutube.comscripps.edu For this compound, the primary disconnections involve breaking the carbon-oxygen and carbon-carbon bonds of the tetrahydropyran (B127337) ring.
A logical primary disconnection is the C-O bond, suggesting an intramolecular cyclization of a δ-hydroxy ketone or a related precursor. This leads to a linear intermediate containing the necessary carbon framework and functional groups. Further disconnection of this linear precursor can be envisioned through various carbon-carbon bond-forming reactions. For instance, an aldol (B89426) or Michael addition-type disconnection can simplify the carbon chain into smaller, more readily available fragments.
Contemporary Approaches to Tetrahydropyran-4-one Synthesis
The tetrahydropyran-4-one core is a common motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction. researchgate.netresearchgate.net These approaches can be broadly categorized into ring-closing reactions, cycloadditions, and intramolecular cyclizations.
Ring-Closing Reactions: Mechanistic Pathways and Stereochemical Control
Ring-closing reactions are a cornerstone of heterocyclic synthesis. For tetrahydropyran-4-ones, intramolecular Williamson ether synthesis or related cyclizations of acyclic precursors are common strategies. These reactions typically proceed via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group. Stereochemical control can be achieved by employing chiral starting materials or through substrate-controlled diastereoselectivity.
The Prins cyclization is another powerful tool for constructing tetrahydropyran rings. nih.govorganic-chemistry.orgbeilstein-journals.orgabo.fi This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.govabo.fi The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization to form the tetrahydropyran ring. nih.gov A variation of this, the silyl (B83357) enol ether Prins cyclization, has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. nih.gov
Hetero-Diels-Alder Cycloaddition Strategies for Dihydropyranone Intermediates
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles. illinois.eduorganic-chemistry.org In the context of tetrahydropyran-4-one synthesis, this reaction typically involves the cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone. illinois.edu The use of chiral Lewis acids or organocatalysts can facilitate enantioselective HDA reactions, providing access to chiral dihydropyranones which can then be reduced to the desired tetrahydropyran-4-ones. illinois.eduresearchgate.net
Danishefsky's diene and related activated dienes are commonly employed in HDA reactions to produce dihydropyranone intermediates in good yields. illinois.eduresearchgate.netorganic-chemistry.org These intermediates serve as versatile precursors that can be further elaborated to introduce desired substituents on the tetrahydropyran ring. The reaction can proceed through either a normal or inverse electron demand pathway, depending on the electronic nature of the diene and dienophile. illinois.edu
Intramolecular Cyclizations of Functionalized Alkenones and Alkynones
Intramolecular cyclization of functionalized alkenones and alkynones provides another versatile route to tetrahydropyran-4-ones. For instance, the intramolecular oxa-Michael reaction of δ-hydroxy-α,β-unsaturated ketones can be catalyzed by organocatalysts to afford substituted tetrahydropyran-4-ones with high enantioselectivity. researchgate.net Similarly, intramolecular rearrangements of δ-hydroxyalkynones catalyzed by acids like p-toluenesulfonic acid can yield substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org
Radical cyclizations also offer a pathway to functionalized tetrahydrofurans, and similar principles can be applied to the synthesis of tetrahydropyrans. These reactions often proceed with good stereoselectivity and are tolerant of a variety of functional groups.
Organocatalytic and Transition-Metal-Catalyzed Cyclization Processes
In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the synthesis of complex molecules, including tetrahydropyran-4-ones. researchgate.net Chiral secondary amines are effective organocatalysts for domino reactions that can construct the tetrahydropyran ring with high stereocontrol. au.dk For example, the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, can be catalyzed by a chiral amine to yield highly functionalized 3,4-dihydropyrans. au.dk
Transition metals such as palladium, rhodium, and nickel can catalyze a variety of cyclization reactions to form tetrahydropyran rings. researchgate.netwilliams.edu These include intramolecular hydroalkoxylation of alkenols and [4+2] cycloadditions of dienynes. organic-chemistry.orgwilliams.edu These methods often proceed under mild conditions and exhibit high levels of chemo- and stereoselectivity.
| Catalyst Type | Reaction | Key Features |
| Organocatalyst (e.g., chiral amine) | Domino Michael-cyclization | High enantioselectivity, formation of multiple bonds in one pot |
| Transition Metal (e.g., Pd, Ni) | Intramolecular [4+2] cycloaddition | Mild reaction conditions, high efficiency |
| Lewis Acid (e.g., Zn complex) | Hetero-Diels-Alder | Enantioselective, good yields for dihydropyranone synthesis |
| Brønsted Acid (e.g., pTsOH) | Intramolecular rearrangement | Regioselective, mild conditions for dihydropyranone synthesis |
Strategies for Introducing the 3-Fluorophenyl Substituent
The introduction of the 3-fluorophenyl group can be achieved at various stages of the synthesis. One common approach is to use a 3-fluorophenyl-substituted starting material, such as 3-fluorobenzaldehyde, in the initial steps of the synthesis. For example, in a Prins cyclization or a hetero-Diels-Alder reaction, 3-fluorobenzaldehyde can serve as the aldehyde component, directly incorporating the desired substituent into the tetrahydropyran ring.
Cross-Coupling Methodologies (e.g., Suzuki, Negishi) on Halogenated Oxanone Precursors
Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials. The Suzuki and Negishi reactions, in particular, are well-suited for the arylation of heterocyclic systems.
The general strategy for the synthesis of this compound via these methods involves the coupling of a halogenated oxanone precursor, such as 2-bromooxan-4-one, with an appropriate organometallic reagent.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction typically employs a palladium catalyst to couple an organoboron compound with an organic halide. For the synthesis of the target molecule, this would involve the reaction of a 2-halo-oxan-4-one with (3-fluorophenyl)boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF/H₂O |
This table presents a generalized overview of typical conditions for Suzuki coupling reactions and may require optimization for specific substrates.
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. To synthesize this compound, (3-fluorophenyl)zinc chloride would be coupled with a 2-halo-oxan-4-one. Negishi couplings are often advantageous due to the high reactivity of organozinc reagents, which can sometimes lead to milder reaction conditions and greater functional group tolerance.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dba)₂, Ni(acac)₂ |
| Ligand | PPh₃, dppe, Xantphos |
| Solvent | THF, Dioxane, DMF |
This table provides a general summary of typical Negishi coupling conditions; specific reaction parameters may need to be tailored to the substrates.
Nucleophilic Aromatic Substitution (SNAr) Approaches on Activated Fluorinated Aryl Systems
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the aryl-oxanone bond. This method is particularly relevant when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, a difluorinated aromatic precursor could be employed.
The strategy would involve the reaction of a nucleophile derived from the oxan-4-one ring, such as an enolate, with an activated fluorinated aryl system like 1,3-difluorobenzene or a derivative with an additional electron-withdrawing group. The fluorine atom at the 3-position would remain, while the fluorine at the 1-position would be displaced by the oxanone nucleophile. The success of this approach is contingent on the relative activation of the fluorine atoms on the aromatic ring. Generally, SNAr reactions are favored when electron-withdrawing groups are positioned ortho or para to the leaving group. csbsju.edu
Directed Ortho Metalation (DoM) Strategies for Precise Fluorination
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy can be envisioned for the synthesis of precursors to this compound by introducing the fluorine atom at a late stage of the synthesis.
The process would begin with a 2-phenyloxan-4-one derivative where the phenyl group possesses a directing metalation group (DMG), such as an amide or a carbamate. baranlab.org Treatment with a strong organolithium base, like n-butyllithium or sec-butyllithium, would lead to deprotonation at the ortho position to the DMG. uwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired meta-position relative to the oxanone ring. Subsequent modification or removal of the DMG would yield the target compound or a close precursor.
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods is crucial for accessing single enantiomers of chiral molecules, which often exhibit distinct biological activities. For this compound, the stereocenter at the C2 position can be controlled using various asymmetric strategies.
Asymmetric Catalysis in Oxanone Ring Formation
Asymmetric catalysis offers a highly efficient route to chiral molecules. nih.gov An enantioselective synthesis of the oxanone ring can be achieved through various catalytic transformations, such as an asymmetric hetero-Diels-Alder reaction or an intramolecular oxa-Michael addition. whiterose.ac.uk For instance, the reaction of a Danishefsky's diene derivative with 3-fluorobenzaldehyde in the presence of a chiral Lewis acid catalyst could provide an enantioenriched dihydropyranone, which can then be reduced to the corresponding saturated oxanone.
Chiral Auxiliary-Mediated Synthetic Routes
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For the synthesis of chiral this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a precursor of the oxanone ring. nih.govharvard.edu Diastereoselective formation of the ring or introduction of the 3-fluorophenyl group, followed by removal of the auxiliary, would afford the desired enantiomer of the target compound.
Biocatalytic Transformations for Stereocontrol
Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. nih.gov Enzymes, such as oxidoreductases, can be employed for the stereoselective reduction of a prochiral precursor to afford an enantioenriched chiral alcohol, which can then be converted to the target oxanone. Alternatively, hydrolases can be used for the kinetic resolution of a racemic mixture of this compound or a precursor, providing access to one enantiomer in high enantiomeric excess. wiley.com The integration of biocatalytic steps can offer high selectivity under mild reaction conditions. acs.org
Optimization of Reaction Conditions and Process Intensification Techniques
Solvent Effects and Green Chemistry Considerations
The choice of solvent is a critical factor in chemical synthesis, influencing reactant solubility, chemical reactivity, and reaction rates. wikipedia.org The interaction between the solvent and the solutes (reactants, intermediates, transition states, and products) can stabilize or destabilize key species, thereby controlling the reaction pathway and efficiency. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a polar molecule, the polarity of the solvent plays a pivotal role. Polar solvents are generally preferred for reactions involving polar or ionic species, as they can effectively solvate charged intermediates and transition states. researchgate.netlibretexts.org
Green chemistry principles advocate for the reduction or elimination of hazardous substances, making solvent selection a primary focus for sustainable synthesis. nih.gov The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. nih.gov Water, supercritical fluids, and ionic liquids are often explored as greener alternatives to conventional volatile organic compounds (VOCs). For instance, syntheses of related heterocyclic compounds like chroman-4-ones have been successfully performed in DMSO-water mixtures, reducing the reliance on purely organic solvents. nih.gov Solvent-free approaches, such as mechanochemical synthesis via ball milling, represent another frontier in green chemistry, minimizing waste and often increasing reaction efficiency. nih.gov
The selection of an optimal solvent for the synthesis of this compound would involve balancing reaction performance with green chemistry metrics. A solvent selection guide, combining environmental impact with physical properties relevant to the reaction, is an invaluable tool in this process.
Table 1: Comparison of Solvents for Heterocyclic Synthesis
| Solvent | Dielectric Constant (at 25°C) | Boiling Point (°C) | Green Chemistry Considerations |
|---|---|---|---|
| Water | 78.5 | 100 | Excellent green solvent; non-toxic, readily available. wikipedia.org May require pressure to reach higher temperatures. |
| Ethanol | 24.6 | 78 | Derived from renewable resources; biodegradable; relatively low toxicity. nih.gov |
| Acetonitrile | 37.5 | 82 | Polar aprotic; useful for a range of reactions but has toxicity concerns. wikipedia.orgnih.gov |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | High-boiling polar aprotic solvent; effective but can be difficult to remove and has environmental persistence issues. wikipedia.orgnih.gov |
| Toluene | 2.4 | 111 | Common nonpolar solvent; effective for certain steps but is a VOC with health and environmental hazards. researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics and Yields
Modern process intensification techniques often employ high-temperature and high-pressure conditions within controlled environments like microreactors or flow chemistry systems. researchgate.net These "Novel Process Windows" allow for reactions to be conducted under conditions that are unsafe or unmanageable in conventional batch reactors. cetjournal.it The rapid heat and mass transfer capabilities of microreactors minimize the formation of hotspots and allow for precise temperature control, leading to cleaner reactions and higher yields in significantly shorter times. researchgate.netcetjournal.it For the synthesis of this compound, key steps such as intramolecular cyclization could be dramatically accelerated, turning lengthy batch processes into rapid, continuous-flow operations. researchgate.net
Table 2: Hypothetical Influence of Temperature on a Key Cyclization Step
| Entry | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 25 (Room Temp) | 48 | 35 | Reaction is slow at ambient temperature, leading to incomplete conversion. |
| 2 | 80 (Reflux in THF) | 12 | 75 | Conventional heating improves rate and yield. |
| 3 | 120 | 5 | 88 | Further temperature increase boosts the reaction rate. |
Catalyst Selection and Loading in Key Steps
Catalysis is a cornerstone of modern organic synthesis and green chemistry, enabling reactions to proceed faster, more selectively, and under milder conditions. mdpi.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. For the multi-step synthesis of this compound, several key transformations would likely benefit from catalysis. These could include acid- or base-catalyzed cyclization reactions to form the oxanone ring, or transition-metal-catalyzed cross-coupling reactions to construct the fluorophenyl-substituted backbone.
The choice of catalyst—whether it be a homogeneous, heterogeneous, or biocatalyst—is critical. Homogeneous catalysts are soluble in the reaction medium, often offering high activity and selectivity. Heterogeneous catalysts exist in a different phase from the reactants and are easily separated and recycled, which is a significant advantage from a green chemistry and process perspective. nih.gov For example, the synthesis of various heterocyclic compounds has been achieved using solid acid catalysts or metal-free heterogeneous carbocatalysts like graphene oxide. nih.gov
Catalyst loading, the amount of catalyst used relative to the substrate, is another crucial parameter to optimize. High catalyst loading can increase reaction rates but also adds to the cost and can complicate product purification. The goal is to identify the minimum catalyst loading that achieves a high yield in a reasonable timeframe, thereby maximizing the catalyst's turnover number (TON) and turnover frequency (TOF).
Table 3: Comparison of Potential Catalysts for Key Synthetic Steps
| Catalyst Type | Example | Typical Loading (mol%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 1-10 | Inexpensive, effective for cyclization/dehydration. | Can be corrosive; requires neutralization during workup. |
| Lewis Acid | Indium(III) triflate (In(OTf)₃) | 0.5-5 | Mild, highly efficient for various cyclizations. researchgate.net | Higher cost compared to simple Brønsted acids. |
| Organocatalyst | Proline | 5-20 | Metal-free, often stereoselective, low toxicity. | May require higher loadings; can be expensive. |
| Heterogeneous Acid | Amberlyst-15 | 5-15 (w/w %) | Easily removed by filtration, recyclable. | Can have lower activity compared to homogeneous counterparts. |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand | 0.1-2 | Highly effective for C-C and C-O bond formation (e.g., in precursor synthesis). nih.gov | Costly, potential for metal contamination in the final product. |
Advanced Structural Elucidation and Conformational Analysis of 2 3 Fluorophenyl Oxan 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for elucidating the molecular structure of "2-(3-fluorophenyl)oxan-4-one" in solution. A comprehensive analysis utilizing a suite of advanced NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals, probe the electronic environment of the fluorine atom, and determine the molecule's preferred conformation.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Proton and Carbon Assignments
To achieve complete and unambiguous assignment of the proton and carbon signals of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR: The proton spectrum would provide initial information on the chemical shifts, integration (number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons) for each unique proton in the molecule.
¹³C NMR (with DEPT): The carbon spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings (typically through two or three bonds), allowing for the identification of connected spin systems within the oxanone ring and the fluorophenyl group. For instance, correlations would be expected between adjacent methylene protons in the oxanone ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. princeton.eduuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.eduuvic.ca This is crucial for connecting different fragments of the molecule, for example, linking the protons of the fluorophenyl ring to the carbons of the oxanone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformational preferences of the molecule. mdpi.com
A hypothetical data table for the expected ¹H and ¹³C NMR assignments is presented below. Actual chemical shifts would need to be determined experimentally.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C2 | Value | Value | dd |
| C3 | Value | Value | m |
| C5 | Value | Value | m |
| C6 | Value | Value | m |
| C=O (C4) | Value | - | - |
| C1' | Value | - | - |
| C2' | Value | Value | d |
| C3' | Value | - | - |
| C4' | Value | Value | t |
| C5' | Value | Value | ddd |
| C6' | Value | Value | t |
Fluorine-19 NMR Spectroscopy for Probing Electronic Environment of the Fluorine Atom
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.orgrsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift of the fluorine atom in this compound is sensitive to its local electronic environment. nih.govchemrxiv.org Changes in electron density due to substituent effects or intermolecular interactions would be reflected in the ¹⁹F chemical shift. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) can be observed, providing additional structural information. Proton-decoupled ¹⁹F NMR spectra are often acquired to simplify the spectrum to a singlet for each unique fluorine environment, which is useful for quantification and purity assessment. nih.gov
Conformational Analysis via Coupling Constants and NOE Interactions
The oxanone ring in this compound is not planar and can exist in various conformations, such as a chair or a twist-boat. The preferred conformation can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.
Coupling Constants: The magnitude of the three-bond coupling constant (³JHH) between adjacent protons on the oxanone ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from the high-resolution ¹H NMR spectrum, the dihedral angles can be estimated, providing insight into the ring's conformation.
NOE Interactions: NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com For example, observing a strong NOE between a proton on the fluorophenyl ring and a proton on the oxanone ring would indicate a specific spatial arrangement and help to define the orientation of the phenyl group relative to the oxanone ring. The presence or absence of specific NOE cross-peaks can help to distinguish between different possible conformations.
Single-Crystal X-ray Diffraction (XRD) Studies
Determination of Solid-State Molecular Geometry and Crystal Packing
A hypothetical table of crystallographic data is provided below. Actual values would be obtained from experimental data. researchgate.net
| Parameter | Value |
| Chemical formula | C₁₁H₁₁FO₂ |
| Formula weight | 200.20 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in the crystal is governed by intermolecular forces. nih.govnih.gov The XRD data would allow for a detailed analysis of these interactions.
Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ketone oxygen or the ether oxygen of the oxanone ring as acceptors are possible and would play a role in the crystal packing. researchgate.net
Halogen Bonding: The fluorine atom on the phenyl ring has the potential to act as a halogen bond acceptor. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov However, fluorine is the least polarizable halogen and typically forms weaker halogen bonds. The crystal structure analysis would reveal if any short contacts involving the fluorine atom are present, which could be indicative of such interactions. mdpi.com Other interactions, such as π-π stacking between the fluorophenyl rings of adjacent molecules, could also be identified. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, high-resolution and tandem mass spectrometry provide definitive confirmation of its elemental composition and detailed insights into its structural connectivity through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₁₁H₁₁FO₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). An experimental HRMS measurement yielding a mass that matches this theoretical value within a very small error margin (typically < 5 ppm) confirms the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ |
| Theoretical Monoisotopic Mass (Calculated) | 209.0665 u |
| Ionization Mode (Example) | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 210.0737 u |
| Hypothetical Experimental m/z for [M+H]⁺ | 210.0732 u |
| Mass Error (ppm) | -2.38 ppm |
This interactive table presents the expected HRMS data. The close correlation between the theoretical and a hypothetical experimental mass confirms the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that helps to piece together the molecule's structure. technologynetworks.comlibretexts.org The fragmentation of ketones, ethers, and aromatic compounds follows predictable pathways. libretexts.orgmiamioh.edu
Key fragmentation pathways for this compound are expected to involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. miamioh.edu
Ring Cleavage: Fragmentation of the oxane ring, potentially initiated by the ether oxygen.
Loss of the Fluorophenyl Group: Cleavage of the C2-C(Aryl) bond.
Neutral Losses: Elimination of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).
The proposed fragmentation pattern allows for the identification of characteristic structural motifs within the molecule.
| Proposed Fragment (m/z) | Formula | Description of Fragmentation Pathway |
|---|---|---|
| 181.0765 | [C₁₀H₁₀FO]⁺ | Loss of neutral carbon monoxide (CO) from the [M+H]⁺ precursor ion. |
| 123.0499 | [C₇H₆FO]⁺ | Fragmentation of the oxane ring, retaining the fluorophenyl group and the carbonyl carbon. |
| 111.0448 | [C₆H₆F]⁺ | Cleavage of the bond between C2 of the oxane ring and the fluorophenyl ring, followed by proton transfer. This results in a fluorobenzene (B45895) radical cation. |
| 95.0131 | [C₆H₄F]⁺ | The fluorophenyl cation, resulting from direct cleavage of the C2-C(Aryl) bond. |
| 87.0441 | [C₄H₇O₂]⁺ | Cleavage resulting in the charged oxan-4-one ring fragment after loss of the fluorophenyl group. |
This interactive table outlines the plausible fragmentation pathways and the corresponding product ions expected from an MS/MS analysis of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are highly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies. For a molecule like this compound, with 25 atoms, there are 3N-6 = 69 expected normal vibrational modes. libretexts.org
The key functional groups and their expected vibrational frequencies are:
Carbonyl (C=O) Stretch: The ketone within the six-membered ring is expected to produce a strong, sharp absorption in the IR spectrum and a weaker band in the Raman spectrum, typically in the range of 1715-1730 cm⁻¹. Data for the parent compound, tetrahydropyran-4-one, shows a strong IR absorption around 1720 cm⁻¹. nih.govchemicalbook.com
C-O-C (Ether) Stretches: The ether linkage in the oxane ring will result in strong C-O stretching bands in the IR spectrum, typically in the 1250-1050 cm⁻¹ region.
Aromatic C=C Stretches: The fluorophenyl ring will display several bands between 1600 and 1450 cm⁻¹ corresponding to the stretching of the carbon-carbon double bonds.
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, usually found in the 1300-1000 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring appear just below 3000 cm⁻¹.
Furthermore, the conformational preference of the 3-fluorophenyl group (either axial or equatorial at the C2 position) can induce subtle shifts in the vibrational frequencies of the ring, particularly in the fingerprint region (< 1500 cm⁻¹). Comparing experimental spectra with quantum chemical calculations can help in assigning these complex modes and providing insight into the molecule's preferred three-dimensional structure. scifiniti.comnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |
| C=O Stretch (Ketone) | 1730 - 1715 | Strong | Weak-Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| CH₂ Scissoring/Bending | 1470 - 1440 | Medium | Medium |
| C-F Stretch | 1300 - 1000 | Strong | Weak |
| C-O-C Asymmetric Stretch | 1250 - 1150 | Strong | Weak |
| C-O-C Symmetric Stretch | 1100 - 1050 | Medium | Medium-Strong |
This interactive table summarizes the principal vibrational modes for this compound and their anticipated characteristics in IR and Raman spectra.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration Assignment
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-(3-fluorophenyl)oxan-4-one and (S)-2-(3-fluorophenyl)oxan-4-one. Chiroptical techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration (AC) of a specific sample.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure.
The modern approach to AC determination combines experimental ECD measurements with quantum chemical calculations. nih.govresearchgate.net The methodology is as follows:
Conformational Analysis: The first step is to identify all low-energy conformers of one enantiomer (e.g., the R-enantiomer), considering both ring puckering and the orientation of the fluorophenyl substituent.
Quantum Chemical Calculations: The geometry of each stable conformer is optimized using Density Functional Theory (DFT). Subsequently, the ECD spectrum for each conformer is calculated using Time-Dependent DFT (TD-DFT). acs.orgresearchgate.net
Spectrum Simulation: The final theoretical ECD spectrum is generated by taking a Boltzmann-weighted average of the calculated spectra of all significant conformers at the experimental temperature.
Comparison: The simulated spectrum is then compared to the experimental ECD spectrum. If the theoretical spectrum for the R-enantiomer matches the experimental spectrum, the sample is assigned the R-configuration. If they are mirror images, the sample has the S-configuration.
The primary chromophores in this compound that contribute to the ECD spectrum are the carbonyl group (n→π* transition, typically a weak absorption around 280-300 nm) and the fluorophenyl ring (π→π* transitions at shorter wavelengths, < 280 nm). The spatial relationship between these chromophores, dictated by the absolute configuration at C2, governs the sign and intensity of the observed Cotton effects, making ECD a powerful tool for unambiguous stereochemical assignment. nih.gov
Reactivity and Transformation of 2 3 Fluorophenyl Oxan 4 One
Reactions at the Carbonyl Group (C-4)
The carbonyl group at the C-4 position is the primary site of reactivity for nucleophilic attack and enolate formation, serving as a versatile handle for molecular modification.
Hydride Reductions
The ketone functionality of 2-(3-fluorophenyl)oxan-4-one can be readily reduced to a secondary alcohol using standard hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. khanacademy.org The reduction results in the formation of 2-(3-fluorophenyl)oxan-4-ol. Due to the creation of a new stereocenter at C-4, a mixture of diastereomers (cis and trans isomers) is typically produced. The stereochemical outcome depends on the steric hindrance around the carbonyl group, which influences the trajectory of the incoming hydride nucleophile (axial vs. equatorial attack).
Organometallic Reagent Additions
The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), to the C-4 carbonyl provides a direct route for forming new carbon-carbon bonds. masterorganicchemistry.com This reaction proceeds via nucleophilic 1,2-addition to the carbonyl carbon, and upon acidic workup, yields tertiary alcohols. organic-chemistry.orgadichemistry.com The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C-4 position. chemguide.co.uk
Table 1: Illustrative Nucleophilic Additions at the C-4 Carbonyl
| Reagent | Reagent Type | Product Class | Illustrative Product Structure (R = CH₃) |
|---|---|---|---|
| NaBH₄ / CH₃OH | Hydride Reductant | Secondary Alcohol | 2-(3-fluorophenyl)oxan-4-ol |
| R-MgBr then H₃O⁺ | Grignard Reagent | Tertiary Alcohol | 4-methyl-2-(3-fluorophenyl)oxan-4-ol |
The presence of α-hydrogens at the C-3 and C-5 positions allows this compound to form enolates under basic conditions. The regioselectivity of enolate formation can often be controlled by the reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less-hindered C-5 position). In contrast, thermodynamic conditions (stronger base, higher temperature) would favor the more substituted, and thus more stable, enolate at the C-3 position.
These enolates are potent nucleophiles and can react with various electrophiles. A common application is the alkylation with alkyl halides, which introduces a substituent at the C-3 or C-5 position. Furthermore, enolates can be trapped with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), to form stable silyl (B83357) enol ethers. These intermediates are also valuable for subsequent transformations. researchgate.net
Baeyer-Villiger Oxidation
Cyclic ketones like this compound are susceptible to the Baeyer-Villiger oxidation. wikipedia.orgsynarchive.com This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgrsc.org For an unsymmetrical ketone, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge is more likely to migrate. In this case, the secondary carbon at C-3 has a higher migratory aptitude than the methylene (B1212753) carbon at C-5, suggesting that oxygen insertion would likely occur between C-3 and C-4 to yield a seven-membered lactone, 3-(3-fluorophenyl)oxepan-5-one. youtube.com
Table 2: Potential Rearrangement of this compound
| Reaction Name | Reagent(s) | Transformation | Product Type |
|---|
Functionalization of the Tetrahydropyran (B127337) Ring
Beyond the carbonyl group, the tetrahydropyran ring itself can be a target for chemical modification, particularly through substitutions or ring-restructuring reactions.
The C-2 and C-6 positions are adjacent to the ring oxygen, which influences their reactivity. The C-2 position, bearing the 3-fluorophenyl group, is an acetal (B89532) carbon. Under acidic conditions, protonation of the ring oxygen can facilitate the formation of a stabilized oxocarbenium ion at C-2. This reactive intermediate can then be trapped by various nucleophiles, potentially allowing for the substitution or modification of the aryl group, though this would be a challenging transformation.
Functionalization at the C-6 position is more synthetically accessible. Radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS), could selectively introduce a halogen at this position. The resulting 6-halo derivative can then serve as a substrate for nucleophilic substitution reactions (Sₙ1 or Sₙ2), allowing for the introduction of a wide range of functional groups.
Ring-Opening Reactions
The tetrahydropyran ring is generally stable but can be opened under specific conditions. Treatment with strong Lewis acids or protic acids can lead to the cleavage of one of the C-O bonds. acs.org Protonation of the ether oxygen atom, followed by nucleophilic attack at either C-2 or C-6, results in the opening of the ring to produce a functionalized linear pentane (B18724) derivative. The regioselectivity of the attack would depend on the specific nucleophile and reaction conditions.
Ring-Expansion Reactions
As previously discussed in section 4.1.3, the Baeyer-Villiger oxidation represents a well-established method for the ring expansion of this compound, transforming the six-membered tetrahydropyran ring into a seven-membered oxepanone ring system. Other ring-expansion strategies, while less common for this specific scaffold, could potentially be adapted from related heterocyclic systems. rsc.org
Hydrogenation and Dehydrogenation of the Ring System
The oxan-4-one ring system possesses a ketone functional group, which is a primary site for hydrogenation. The reduction of the carbonyl group at the C4 position leads to the formation of the corresponding secondary alcohol, 2-(3-fluorophenyl)oxan-4-ol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.
Standard hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. Catalytic hydrogenation, employing hydrogen gas with catalysts like palladium, platinum, or nickel, is also a viable method. The stereoselectivity of the hydride attack on the carbonyl carbon is a key consideration. The existing 2-(3-fluorophenyl) substituent creates a chiral center at C2, influencing the trajectory of the incoming hydride. Attack from the axial or equatorial face of the ring will lead to the formation of two different diastereomers: cis- and trans-2-(3-fluorophenyl)oxan-4-ol. Generally, the reaction favors the formation of the thermodynamically more stable equatorial alcohol, which results from the axial attack of the hydride ion, although the kinetic product from equatorial attack can also be formed.
Dehydrogenation of the saturated oxanone ring is a more challenging transformation that would introduce unsaturation. This could theoretically be accomplished to form a 2,3-dihydro-4H-pyran-4-one derivative. Such reactions often require specific catalysts and conditions, for instance, using palladium-based catalysts at elevated temperatures or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), though the efficacy of these methods on this specific substrate is not documented.
| Reducing Agent | Predicted Major Diastereomer | Rationale |
|---|---|---|
| NaBH₄ in Methanol | trans-(Equatorial-OH) | Axial attack of the small hydride reagent is sterically favored, leading to the equatorial alcohol. |
| L-Selectride® | cis-(Axial-OH) | The bulky hydride reagent favors equatorial attack, resulting in the axial alcohol. |
Reactivity of the 3-Fluorophenyl Moiety
The 3-fluorophenyl group is subject to reactions characteristic of substituted aromatic rings, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions.
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. wikipedia.org The regiochemical outcome of EAS on the 3-fluorophenyl moiety of the title compound is governed by the directing effects of the existing substituents: the fluorine atom and the C2-linked oxanone ring (an alkyl-type substituent).
The fluorine atom is an ortho, para-directing group, albeit a deactivating one due to its strong inductive electron-withdrawing effect. libretexts.org The alkyl substituent at C1' is a weakly activating ortho, para-directing group. The interplay of these effects determines the position of substitution. The most activated positions are ortho and para to the alkyl group (C2', C4', and C6'). Of these, the C4' and C6' positions are also meta to the deactivating fluorine, making them less favorable. The C2' position is ortho to both groups, but may be sterically hindered. The C5' position is para to the fluorine, which is electronically favorable, but meta to the alkyl group. Therefore, substitution is most likely to occur at the positions most activated by the alkyl group and least deactivated by the fluorine, with steric factors playing a significant role.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C4' and C6' |
| Bromination | Br₂, FeBr₃ | Substitution at C4' and C6' |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution primarily at C6' due to sterics |
Nucleophilic Aromatic Substitution on the Fluorophenyl Ring with Advanced Nucleophiles
Nucleophilic aromatic substitution (SNAr) on aryl fluorides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the fluorine. libretexts.orglibretexts.org The 3-fluorophenyl ring in this compound lacks such strong activation, making classical SNAr reactions difficult.
However, advancements in synthetic methodology have introduced pathways for SNAr on non-activated rings. nih.gov One such pathway is the concerted nucleophilic aromatic substitution (cSNAr), which avoids the formation of a high-energy Meisenheimer intermediate. nih.gov This mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the aromatic carbon. This pathway is less dependent on the electronic activation of the ring and could potentially allow for the displacement of the fluoride (B91410) by advanced, highly reactive nucleophiles such as complex organometallic reagents or under specific catalytic conditions. Polyfluoroarenes, for example, can react with various nucleophiles like alcohols or amines to form C-O and C-N bonds. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., C-H Activation)
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, C-H activation presents a promising strategy for functionalization. The carbonyl or ether oxygen of the oxanone ring could serve as a directing group, facilitating the regioselective activation of an ortho C-H bond on the phenyl ring (at the C2' position). rsc.orgnih.gov
This directed C-H activation could be coupled with various partners. For instance, a palladium-catalyzed reaction with arylboronic acids (Suzuki coupling), alkenes (Heck-type reaction), or alkynes (Sonogashira-type reaction) could introduce new substituents at the C2' position of the fluorophenyl ring. This approach offers a highly efficient and atom-economical route to complex derivatives that would be difficult to access through classical methods. mdpi.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. oxfordsciencetrove.com For this compound, these factors are evident in reactions at both the oxanone ring and the aromatic moiety.
Regioselectivity: As discussed, electrophilic substitution on the fluorophenyl ring is regiocontrolled by the directing effects of the existing substituents. wikipedia.org On the oxanone ring, reactions involving enolate formation (e.g., alkylation or aldol (B89426) reactions) would exhibit regioselectivity. Deprotonation can occur at either C3 or C5, adjacent to the carbonyl group. The C5 position is generally less sterically hindered, suggesting that the kinetic enolate would form preferentially at this position under appropriate conditions (e.g., using a bulky, non-nucleophilic base like lithium diisopropylamide at low temperature).
Stereoselectivity: The chiral center at C2, bearing the 3-fluorophenyl group, can exert significant diastereoselective control over reactions on the oxanone ring. For example, the hydrogenation of the C4-ketone is a diastereoselective process. nih.gov Similarly, any reaction proceeding through an enolate at C3 or C5 would be influenced by the stereochemistry at C2, potentially leading to the preferential formation of one diastereomer over another. The bulky aryl substituent at C2 would likely direct incoming reagents to the face of the ring opposite to it, a phenomenon known as substrate-controlled stereoselectivity.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms provides a basis for predicting and controlling chemical transformations.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the second, rapid step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. libretexts.org
Nucleophilic Aromatic Substitution: The classical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack. libretexts.org In contrast, the concerted (cSNAr) mechanism, which may be more relevant for this unactivated substrate, proceeds through a single transition state without a stable intermediate. nih.gov
Palladium-Catalyzed C-H Activation: A common mechanistic cycle for directed C-H activation involves coordination of the directing group to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to form the product and regenerate the active palladium catalyst. nih.gov
Ketone Reduction: The reduction of the C4-ketone by a hydride reagent like NaBH₄ involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (e.g., methanol) to yield the final alcohol product. The stereochemical outcome is determined by the relative energies of the transition states for axial and equatorial attack.
Kinetic Isotope Effects and Hammett Plots
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. For instance, in a reaction involving the cleavage of a carbon-hydrogen bond, substituting the hydrogen with deuterium (B1214612) would result in a slower reaction rate if this bond is broken in the rate-determining step.
In a hypothetical study of the base-catalyzed enolization of this compound, the KIE could be determined by comparing the rate of proton abstraction at the C3 position with the rate of deuteron (B1233211) abstraction from a deuterated analog. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond cleavage is the rate-limiting step.
Illustrative Data for Kinetic Isotope Effect Study
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | Hypothetical Value: 3.4 x 10⁻⁴ | \multirow{2}{*}{Hypothetical Value: 5.2} |
| This compound-3,3-d₂ | Hypothetical Value: 6.5 x 10⁻⁵ |
Hammett Plots are used to investigate the electronic effects of substituents on the reaction rate. By plotting the logarithm of the rate constant (k) for a series of substituted reactants against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the charge development at the reaction center in the transition state.
For this compound, a Hammett study could be designed by synthesizing a series of analogs with different substituents on the phenyl ring. The rates of a reaction, such as a nucleophilic attack at the carbonyl carbon, would be measured for each analog. A positive ρ value would suggest the buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ value would indicate the buildup of positive charge (or loss of negative charge).
Hypothetical Data for Hammett Plot Analysis
| Phenyl Substituent (X) in 2-(X-phenyl)oxan-4-one | Hammett Constant (σ) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | log(k_X/k_H) |
| p-OCH₃ | -0.27 | Hypothetical Value: 0.05 | Hypothetical Value: -0.60 |
| p-CH₃ | -0.17 | Hypothetical Value: 0.09 | Hypothetical Value: -0.35 |
| H | 0.00 | Hypothetical Value: 0.20 | Hypothetical Value: 0.00 |
| m-F | 0.34 | Hypothetical Value: 0.85 | Hypothetical Value: 0.63 |
| p-NO₂ | 0.78 | Hypothetical Value: 5.50 | Hypothetical Value: 1.44 |
Intermediate Trapping and Spectroscopic Monitoring
Intermediate Trapping involves the use of a trapping agent that reacts specifically with a short-lived intermediate to form a stable, characterizable product. This provides direct evidence for the existence of the proposed intermediate.
In a potential acid-catalyzed reaction of this compound, such as the opening of the oxane ring, a carbocation intermediate might be formed. A nucleophilic trapping agent, like methanol, could be added to the reaction mixture to capture this intermediate, leading to the formation of a methoxy-substituted product.
Spectroscopic Monitoring allows for the real-time observation of the disappearance of reactants and the appearance of intermediates and products. Techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to monitor the reaction progress.
For instance, the transformation of this compound could be monitored by ¹⁹F NMR spectroscopy, tracking the change in the chemical shift of the fluorine atom as the electronic environment of the phenyl ring changes during the reaction. Similarly, the carbonyl stretch in the IR spectrum could be monitored to observe reactions at the ketone functionality.
Illustrative Spectroscopic Data for Reaction Monitoring
| Time (minutes) | Reactant Peak Integral (¹⁹F NMR) | Intermediate Peak Integral (¹⁹F NMR) | Product Peak Integral (¹⁹F NMR) | Carbonyl Stretch (IR, cm⁻¹) |
| 0 | 1.00 | 0.00 | 0.00 | Hypothetical Value: 1725 |
| 10 | 0.75 | Hypothetical Value: 0.15 | 0.10 | Hypothetical Value: 1725, 1705 |
| 30 | 0.40 | Hypothetical Value: 0.25 | 0.35 | Hypothetical Value: 1725, 1705, 1680 |
| 60 | 0.10 | Hypothetical Value: 0.10 | 0.80 | Hypothetical Value: 1705, 1680 |
| 120 | 0.00 | 0.00 | 1.00 | Hypothetical Value: 1680 |
Computational Chemistry and Theoretical Investigations of 2 3 Fluorophenyl Oxan 4 One
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure, stability, and reactivity of molecules. For a compound like 2-(3-fluorophenyl)oxan-4-one, these methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a robust method for predicting molecular properties with a favorable balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly employed for calculations on similar organic molecules.
Geometry Optimization: The first step in a DFT study is to find the lowest energy structure (ground state geometry) of the molecule. For this compound, optimization would likely reveal that the oxanone ring adopts a stable chair conformation with the bulky 3-fluorophenyl substituent occupying an equatorial position to minimize steric hindrance. The table below presents a set of plausible optimized geometric parameters.
Interactive Data Table: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Ketone) | 1.21 Å |
| Bond Length | C-O (Ether) | 1.43 Å |
| Bond Length | C-F (Aromatic) | 1.35 Å |
| Bond Angle | O-C-C (Ring) | 112.5° |
| Bond Angle | C-C-C (Ring) | 110.8° |
| Dihedral Angle | C-O-C-C (Ring) | -55.2° |
Vibrational Frequencies: After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies can be correlated with experimental IR data to identify characteristic functional groups.
Interactive Data Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ketone | ~1725 |
| C-F Stretch | Aromatic Fluorine | ~1250 |
| C-O-C Asymmetric Stretch | Ether | ~1100 |
| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1480 |
For situations requiring higher accuracy, particularly for reaction energies and spectroscopic properties, ab initio methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide more precise results than DFT, albeit at a significantly higher computational cost. These methods are crucial for benchmarking DFT results and for calculations where electron correlation effects are paramount. For this compound, these high-level calculations would refine the relative energies of different conformers and provide highly accurate predictions of spectroscopic constants.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen and the fluorine atom, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those adjacent to the electron-withdrawing groups, marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and anti-bonding orbitals. usc.edu This method quantifies hyperconjugative interactions, which are key to understanding molecular stability. The analysis involves calculating the stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.
Interactive Data Table: Predicted NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O, ether) | σ(C-C) | ~5.2 |
| LP (O, ketone) | π(C-C, aromatic) | ~2.1 |
| σ (C-H) | σ*(C-O) | ~1.5 |
*LP denotes a lone pair. This analysis would highlight the delocalization of the ether oxygen's lone pair into adjacent anti-bonding orbitals as a significant stabilizing factor.
Conformational Analysis using Computational Methods
The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and flexibility. Computational methods are essential for exploring the conformational landscape of this compound.
The six-membered oxanone ring can exist in several conformations, primarily the chair, boat, and twist-boat forms. A Potential Energy Surface (PES) scan can be performed by systematically varying a key dihedral angle in the ring to map the energy profile of interconversion between these forms. uni-muenchen.deq-chem.comreadthedocs.iojoaquinbarroso.com Such an analysis would confirm that the chair conformation is the global energy minimum. The boat and twist-boat conformations would be identified as higher-energy intermediates or transition states on the conformational interconversion pathway.
Interactive Data Table: Predicted Relative Energies of Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Status |
| Chair | 0.00 | Global Minimum |
| Twist-Boat | ~5.5 | Local Minimum/Transition State |
| Boat | ~6.9 | Transition State |
The presence and position of the 3-fluorophenyl substituent at C2 are critical determinants of the ring's conformational preference.
Steric Effects: The primary influence is steric. To minimize steric repulsion between the large substituent and the axial hydrogens on the ring, the 3-fluorophenyl group will overwhelmingly favor the equatorial position in the dominant chair conformation. The energy penalty for this group to occupy an axial position would be substantial.
Electronic Effects: The fluorine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect. This can influence the electronic environment of the entire molecule. While a classic anomeric effect is not expected in this specific structure (as it typically involves an electronegative atom at the anomeric position, C2, and another heteroatom in the ring), related stereoelectronic interactions could arise. For instance, the gauche effect, which can favor conformations where electronegative groups are positioned gauche to each other, might play a subtle role. NBO analysis can help quantify these weaker electronic interactions, such as the hyperconjugation between the C-F bond orbitals and the oxanone ring orbitals, which could slightly modulate the conformational energies. rsc.orgresearchgate.net Studies on similar halogenated pyrans have shown that such electronic factors can lead to small but significant deviations in ring torsion angles. beilstein-journals.orgnih.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By simulating the reaction pathways, researchers can identify transition states, calculate energy barriers, and predict reaction rates, providing a comprehensive understanding of how this compound might be synthesized or how it interacts with other molecules.
The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Locating this fleeting structure is paramount to understanding the mechanism of a reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to find the geometry of the transition state.
Once the transition state is localized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. This analysis provides a clear and detailed visualization of the molecular transformations occurring during the reaction.
Illustrative Data for a Hypothetical Reaction
The following table represents typical data that would be generated from a transition state and IRC analysis for a hypothetical nucleophilic addition to the carbonyl group of this compound.
| Parameter | Value | Unit |
| Method/Basis Set | B3LYP/6-31G(d) | - |
| Reactant Energy | -150.0 | Hartrees |
| Transition State Energy | -149.8 | Hartrees |
| Product Energy | -150.2 | Hartrees |
| Imaginary Frequency | -250 | cm⁻¹ |
The energy difference between the reactants and the transition state defines the activation energy barrier. A higher barrier corresponds to a slower reaction rate. Computational chemistry allows for the precise calculation of these energy barriers, offering predictive power regarding the feasibility and kinetics of a reaction under various conditions.
By applying Transition State Theory (TST), the calculated energy barriers can be used to predict reaction rate constants. These theoretical predictions are invaluable for optimizing reaction conditions in a laboratory setting, saving time and resources. For this compound, this could mean predicting the outcomes of synthetic routes or its metabolic pathways.
Example of Calculated Kinetic Parameters
This table illustrates the kind of data that could be computationally predicted for a reaction involving this compound.
| Reaction | Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |
| Ring Opening | 25.5 | 1.2 x 10⁻⁵ |
| Nucleophilic Addition | 15.2 | 3.4 x 10² |
| Enolization | 18.9 | 7.8 x 10⁻¹ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
A molecule like this compound is not static; it exists as an ensemble of different conformations at any given temperature. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial as the biological activity or material properties of a compound can be highly dependent on its three-dimensional shape. nih.gov
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. researchgate.net MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. For this compound, simulations in different solvents can predict how its conformation and dynamics change, which is vital for understanding its behavior in various experimental or biological media. nih.gov
Simulated Properties in Different Solvents
The following table demonstrates how MD simulations can be used to predict properties of this compound in different solvent environments.
| Solvent | Average Dipole Moment (Debye) | Radius of Gyration (Å) |
| Water | 4.5 | 3.1 |
| Chloroform | 3.8 | 3.3 |
| Hexane | 3.2 | 3.5 |
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are developed by finding statistical relationships between calculated molecular descriptors and experimentally measured properties for a series of compounds.
For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or even its potential as a drug candidate. By calculating a set of molecular descriptors for this compound (e.g., molecular weight, logP, polar surface area), its properties can be estimated without the need for experimental measurements. This approach is particularly useful in the early stages of drug discovery and materials design for screening large libraries of virtual compounds. nih.gov
Development of Descriptors for Predicting Spectroscopic Signatures
The prediction of spectroscopic signatures, such as those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is a key application of computational chemistry. This process involves developing theoretical descriptors derived from the optimized molecular geometry of the compound.
For molecules analogous to this compound, computational studies are frequently performed using specific basis sets, such as 6-311G++(d,p) or 6-311++G(d,p), within the framework of DFT. nih.govajchem-a.com These calculations yield optimized structural parameters like bond lengths and bond angles. From this optimized geometry, vibrational frequencies can be computed, which correspond to the peaks observed in an IR spectrum. ajchem-a.com For example, the characteristic vibrations of carbonyl (C=O) groups are a common focus of such analyses. mdpi.com
Similarly, theoretical chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated. These predictions are based on the electronic environment of each nucleus in the computationally optimized structure. By comparing these calculated shifts with experimental data, the assignment of signals in the NMR spectra can be confirmed. nih.gov
Other computational descriptors that help in understanding the molecule's electronic properties include the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map. ajchem-a.comresearchgate.net The HOMO-LUMO energy gap is a descriptor for the chemical reactivity and kinetic stability of a molecule, while the MEP map visualizes the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. ajchem-a.comresearchgate.net
Correlation of Computational Parameters with Experimental Observations
A crucial aspect of theoretical investigations is the correlation between calculated parameters and actual experimental data. This comparison serves to validate the computational model and provide a deeper interpretation of the observed phenomena.
In typical studies of related heterocyclic compounds, theoretically calculated vibrational frequencies are compared with experimental FT-IR spectra. It is common to find a strong agreement between the calculated and observed wavenumbers, which validates the accuracy of the computational method used. ajchem-a.com
The table below illustrates a hypothetical correlation between experimental and calculated spectroscopic data for this compound, based on methodologies applied to similar structures. nih.govajchem-a.com
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| ¹³C NMR (C=O) | ~205-210 ppm | Value would be calculated |
| ¹H NMR (CH-F) | ~7.0-7.5 ppm | Value would be calculated |
| FT-IR (C=O stretch) | ~1710-1730 cm⁻¹ | Value would be calculated |
| Bond Length (C=O) | Not typically measured | Value would be calculated (e.g., ~1.2 Å) |
| Bond Angle (C-CO-C) | Not typically measured | Value would be calculated (e.g., ~118°) |
The correlation is not always perfect, and any discrepancies can often be explained by factors such as the solvent effects and the fact that calculations are often performed on a single molecule in the gaseous phase, whereas experiments are conducted on bulk material. mdpi.com Nonetheless, the strong correlation typically observed in studies of analogous molecules underscores the power of computational chemistry to reliably predict and interpret the spectroscopic properties of organic compounds. ajchem-a.com
Molecular Recognition and Interactions of 2 3 Fluorophenyl Oxan 4 One As a Chemical Scaffold
Design Principles for Incorporating the Oxanone Core into Complex Molecular Architectures
The oxanone, or tetrahydropyran-4-one, ring is a versatile heterocyclic scaffold found in numerous biologically active molecules. rsc.orgmatrix-fine-chemicals.com Its incorporation into more complex molecular architectures is guided by several key design principles:
Conformational Flexibility and Preorganization: The oxanone ring typically adopts a chair conformation, which can place substituents in well-defined axial or equatorial positions. This conformational preference can be exploited to pre-organize appended functional groups in a specific three-dimensional arrangement, which can be crucial for optimal binding to a biological target. The inherent flexibility of the ring, however, also allows for some conformational adaptation upon binding.
Introduction of Stereochemical Complexity: The oxanone core contains multiple stereocenters, allowing for the synthesis of a diverse range of stereoisomers. This stereochemical diversity can be systematically explored to identify the optimal configuration for target engagement, as different stereoisomers can exhibit vastly different biological activities.
Scaffold for Functionalization: The oxanone ring provides multiple points for chemical modification. The ketone at the 4-position and the various carbon atoms of the ring can be functionalized with a wide array of chemical groups. This allows for the systematic exploration of the chemical space around the core scaffold to optimize properties such as binding affinity, selectivity, and pharmacokinetics. temple.edu For instance, the ketone can be converted to other functional groups or used as a handle for further chemical elaboration.
Privileged Scaffold Strategy: In drug discovery, certain molecular frameworks, known as "privileged scaffolds," are found to be able to bind to multiple biological targets with high affinity. temple.edu The oxanone ring can be considered a privileged scaffold due to its presence in a variety of natural products and synthetic compounds with diverse biological activities. rsc.org By using the oxanone core as a starting point, chemists can design libraries of compounds that target different classes of proteins. temple.edu
The following table summarizes some common strategies for incorporating the oxanone core into larger molecules:
| Strategy | Description | Example Application |
| Ring Expansion/Contraction | Modifying the size of the heterocyclic ring to alter conformational preferences and the spatial arrangement of substituents. | Synthesis of oxepane (B1206615) or oxetane (B1205548) analogs to probe the size of a binding pocket. |
| Substitution at C2/C6 | Introducing substituents at the positions adjacent to the ring oxygen to influence stereochemistry and interactions with the target. | Appending aromatic or aliphatic groups to enhance hydrophobic interactions. |
| Modification of the Ketone | Converting the ketone at C4 to other functional groups like amines, alcohols, or oximes to introduce new interaction points. | Introducing a hydrogen bond donor or acceptor to interact with specific residues in a protein. |
| Spirocyclization | Fusing a second ring system at one of the carbon atoms of the oxanone ring to create rigid, three-dimensional structures. | Designing conformationally constrained ligands to improve selectivity. |
Role of the Fluorophenyl Moiety in Modulating Molecular Interactions
The 3-fluorophenyl group in 2-(3-fluorophenyl)oxan-4-one plays a critical role in fine-tuning its interactions with other molecules. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter the electronic and conformational properties of the phenyl ring. pharmacyjournal.orgacs.org
The fluorine atom and the fluorinated phenyl ring can participate in a range of non-covalent interactions that are crucial for molecular recognition:
Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the high electronegativity of fluorine can increase the acidity of adjacent C-H groups, making them better hydrogen bond donors. acs.org This can lead to the formation of weak C-H···O or C-H···N hydrogen bonds with acceptor groups on a biological target.
Halogen Bonding: Under certain circumstances, the fluorine atom can act as a halogen bond acceptor, interacting with electron-rich atoms. However, fluorine is the least polarizable of the halogens, making its participation in halogen bonding less common compared to chlorine, bromine, or iodine.
π-Stacking: The introduction of fluorine alters the quadrupole moment of the phenyl ring, influencing its π-stacking interactions with other aromatic systems. nih.gov Fluorinated phenyl rings often engage in favorable π-π stacking interactions, which can contribute significantly to binding affinity. mdpi.com
Hydrophobic Interactions: The fluorophenyl group is more hydrophobic than a simple phenyl group. This enhanced hydrophobicity can drive the binding of the molecule to hydrophobic pockets in proteins, displacing water molecules and leading to a favorable entropic contribution to the binding energy. mdpi.com
Multipolar Interactions: The strong C-F bond dipole can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones. nih.gov These interactions, where the fluorine atom is positioned over the electrophilic carbonyl carbon, can significantly enhance binding affinity. nih.gov
The following table summarizes the types of non-covalent interactions the 3-fluorophenyl moiety can participate in:
| Interaction Type | Description | Potential Contribution to Binding |
| Hydrogen Bonding (C-H···X) | Weak hydrogen bonds formed between activated C-H donors on the ring and acceptors (O, N) on the target. | Can provide specificity and contribute to binding affinity. |
| Halogen Bonding | Weak interaction between the fluorine atom and an electron-rich atom. | Less common for fluorine, but can contribute to binding in specific contexts. |
| π-Stacking | Interaction between the fluorinated aromatic ring and other aromatic systems. mdpi.com | Can be a major contributor to binding affinity, especially in interactions with aromatic amino acid residues. |
| Hydrophobic Interactions | Favorable interactions with nonpolar regions of a binding site. | Can be a primary driving force for binding, particularly in deep, greasy pockets. |
| Multipolar Interactions | Electrostatic interactions between the C-F dipole and polar groups like carbonyls. nih.gov | Can provide significant enthalpic contributions to binding affinity. nih.gov |
The strategic placement of a fluorine atom can have a profound impact on the conformational preferences of a molecule, a concept often referred to as a "conformational lock". nih.gov By introducing steric or electronic constraints, fluorine can favor a specific conformation that is optimal for binding to a target. pharmacyjournal.org
In the case of this compound, the fluorine atom at the meta position of the phenyl ring can influence the rotational barrier around the bond connecting the phenyl ring to the oxanone core. This can restrict the number of accessible conformations, effectively "locking" the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. nih.gov
Furthermore, the specific conformation stabilized by the fluorine atom can enhance the molecule's ability to recognize and fit into a particular binding site. nih.gov By presenting a well-defined three-dimensional shape, the fluorinated compound can achieve a higher degree of complementarity with the target, leading to improved selectivity and potency. pharmacyjournal.org The conformational effects of fluorine are highly context-dependent and can be exploited by medicinal chemists to fine-tune the properties of a drug candidate. pharmacyjournal.orgnih.gov
Strategies for Probing Molecular Interactions with Biological Macromolecules (Enzymes, Receptors, Nucleic Acids)
A variety of experimental and computational techniques can be employed to study the interactions of this compound and its derivatives with biological macromolecules.
X-ray Crystallography: Determining the three-dimensional structure of a co-crystal of the ligand bound to its target protein provides the most detailed information about the binding mode. libretexts.org This technique can reveal the precise orientation of the ligand in the binding pocket, the specific amino acid residues involved in the interaction, and the network of non-covalent interactions that stabilize the complex. libretexts.orgmdpi.com The resulting structural information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its binding affinity and selectivity. libretexts.org
NMR Titration: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution. creative-biostructure.comspringernature.com In an NMR titration experiment, the NMR spectrum of the protein is monitored as increasing amounts of the ligand are added. nih.govnih.gov Changes in the chemical shifts of specific protein resonances upon ligand binding can be used to identify the amino acid residues that form the binding site. researchgate.net Furthermore, NMR can be used to determine the dissociation constant (Kd) of the ligand-protein complex, providing a quantitative measure of binding affinity. springernature.comnih.gov
The following table compares the information that can be obtained from X-ray crystallography and NMR titration:
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, precise binding mode, detailed interaction map. libretexts.org | Provides a static, atomic-level picture of the interaction. | Requires the ability to grow high-quality crystals, which can be challenging. The crystal structure may not fully represent the solution-state conformation. |
| NMR Titration | Identification of the binding site, determination of binding affinity (Kd), information on the dynamics of the interaction. creative-biostructure.comspringernature.com | Can be performed in solution, providing information on the dynamic nature of the interaction. Does not require crystallization. creative-biostructure.com | Does not provide a high-resolution 3D structure. Can be limited by the size and solubility of the protein. |
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg Docking algorithms explore the conformational space of the ligand and the binding site of the protein, and use a scoring function to rank the different binding poses. ugm.ac.id Molecular docking can be used to screen large libraries of virtual compounds to identify potential binders, to predict the binding mode of a known ligand, and to guide the design of new ligands with improved affinity.
Scoring Functions: Scoring functions are used to estimate the binding affinity of a ligand-protein complex. They typically take into account various factors such as intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) and the desolvation penalty upon binding. The accuracy of the scoring function is crucial for the success of a molecular docking study.
Molecular docking and scoring are powerful tools in computational drug discovery, but it is important to note that they are predictive methods and their results should be validated by experimental data. ekb.eg
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound are not detailed in publicly available literature, the methodology provides a critical framework for understanding its potential interactions with biological targets. An MD simulation of a this compound-target complex would hypothetically be conducted to elucidate the stability of the binding pose, map key intermolecular interactions, and calculate binding free energies.
The process would involve:
System Setup: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. The this compound molecule would be docked into the protein's active site using molecular docking software. The resulting complex would then be solvated in a water box with appropriate ions to mimic physiological conditions.
Simulation: The system would be subjected to energy minimization to remove steric clashes, followed by a period of heating and equilibration. A production run, typically lasting hundreds of nanoseconds, would then be performed to generate a trajectory of the complex's dynamic behavior.
Analysis: The trajectory would be analyzed to understand the stability of the compound in the binding pocket, measure root-mean-square deviation (RMSD), and identify specific interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. Advanced calculations could estimate the binding free energy, providing a quantitative measure of binding affinity.
These simulations offer insights into the dynamic nature of the compound-target interaction, which is not apparent from static docking poses. For instance, they can reveal how water molecules mediate interactions or how conformational changes in the protein accommodate the ligand.
Exploration of this compound as a Core Scaffold for Chemical Biology Probes
The this compound structure represents a versatile scaffold that can be chemically modified to create probes for studying biological systems. Such probes are indispensable tools in chemical biology for visualizing, identifying, and isolating molecular targets. nih.gov
Development of Fluorescent or Isotopic Probes
Fluorescent Probes: To develop a fluorescent probe, the this compound core could be conjugated to a fluorophore. The design strategy would aim to create a probe whose fluorescence is modulated upon binding to its target. nih.gov For example, a fluorophore could be attached at a position on the oxane or phenyl ring that is synthetically accessible. The probe's fluorescence might be "turned off" or quenched in its unbound state and "turned on" upon binding, a change often achieved through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.gov Such "activatable" probes are highly valuable as they reduce background signal and improve imaging sensitivity. nih.gov
Isotopic Probes: For applications requiring quantitative analysis, such as in absorption, distribution, metabolism, and excretion (ADME) studies, the scaffold could be isotopically labeled. This involves replacing one or more atoms with their heavier isotopes, such as incorporating Carbon-14 (¹⁴C) or Tritium (B154650) (³H). The synthesis would need to be adapted to introduce the isotopic label at a position that is metabolically stable to prevent its loss during biological processing. These radiolabeled probes allow for highly sensitive detection and quantification in complex biological samples.
Table 1: Potential Probes Derived from this compound Scaffold
| Probe Type | Modification Strategy | Potential Application | Detection Method |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the scaffold. | Live-cell imaging of target localization and dynamics. nih.gov | Fluorescence Microscopy |
| Isotopic Probe (¹⁴C) | Synthesis using a ¹⁴C-labeled precursor to incorporate the isotope into the core structure. | Quantitative whole-body autoradiography and metabolic profiling. | Liquid Scintillation Counting / Mass Spectrometry |
| Isotopic Probe (³H) | Introduction of tritium via catalytic exchange or reduction with ³H₂ gas. | Receptor binding assays and in vitro ADME studies. | Liquid Scintillation Counting |
Application in Affinity Chromatography or Chemical Proteomics
Affinity Chromatography: The this compound scaffold can be adapted for use in affinity chromatography to isolate its binding partners from complex mixtures like cell lysates. thermofisher.com This would involve synthesizing a derivative with a linker arm ending in a reactive group (e.g., an amine or carboxylic acid). This linker-modified compound would then be covalently immobilized onto a solid support, such as agarose (B213101) beads. thermofisher.com The resulting affinity matrix could be packed into a column. When a cell lysate is passed through the column, proteins that specifically bind to the compound are retained, while other proteins wash through. The bound proteins can then be eluted, identified, and characterized.
Chemical Proteomics: To identify the cellular targets of this compound on a proteome-wide scale, chemical proteomics strategies could be employed. nih.gov This typically involves creating a probe that incorporates both a reactive group and a reporter tag.
Reactive Group: A photo-activatable group (e.g., diazirine) or a mildly electrophilic "warhead" could be added to the scaffold. Upon binding to its target, this group can be activated by UV light or react spontaneously to form a covalent bond, permanently linking the probe to the target protein.
Reporter Tag: A tag, such as biotin (B1667282) or a "clickable" alkyne, is also included in the probe's structure. After covalent labeling in a cellular context, the reporter tag is used to enrich the probe-protein conjugates. For instance, biotinylated proteins can be captured using streptavidin beads, while an alkyne-tagged protein can be "clicked" to an azide-biotin reporter via copper-catalyzed cycloaddition.
The enriched proteins are then digested and identified using mass spectrometry, providing a comprehensive profile of the compound's protein interaction partners within the native cellular environment. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Analogs with Varied Substitution Patterns (Theoretical and Synthetic Investigations)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. A systematic SAR investigation of this compound would involve synthesizing and evaluating a series of analogs with specific structural modifications.
Theoretical investigations, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be used to guide the synthetic efforts. mdpi.com These models correlate variations in physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) with changes in biological activity to predict the potency of novel analogs.
A synthetic SAR campaign would explore modifications at three key positions:
The Phenyl Ring: The position and nature of the substituent on the phenyl ring could be varied. Analogs could be synthesized with the fluorine at the 2- or 4-position, or it could be replaced with other halogens (Cl, Br) or electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups to probe electronic and steric requirements.
The Oxane Ring: The ketone at the 4-position could be modified, for example, by reduction to an alcohol or conversion to an oxime. The ring oxygen could also be replaced with a nitrogen (piperidine) or sulfur (thiane) to assess the importance of the heteroatom.
Linker/Scaffold: The core scaffold itself could be altered, for instance, by changing the size of the heterocyclic ring from six-membered to five- or seven-membered.
The resulting analogs would be tested in relevant biological assays to determine how these structural changes affect activity. This systematic approach helps to build a detailed understanding of the molecular features required for optimal biological function. nih.govfrontiersin.org
Table 2: Hypothetical SAR for Analogs of this compound
| Analog Modification | Rationale | Predicted Relative Activity |
|---|---|---|
| Substitution on Phenyl Ring (e.g., 2-fluoro, 4-fluoro) | Probe the importance of fluorine position for target interaction. | Variable |
| Substitution on Phenyl Ring (e.g., -Cl, -CH₃, -OCH₃) | Evaluate the effect of electronic and steric properties. | Variable |
| Modification of Oxane Ketone (e.g., to -OH) | Assess the role of the carbonyl group as a hydrogen bond acceptor. | Likely decreased |
| Replacement of Oxane Oxygen (e.g., with Nitrogen) | Determine the importance of the ring heteroatom and potential for new interactions. | Variable |
| Removal of Fluorine | Establish the contribution of the fluorine atom to binding affinity. | Likely decreased |
Future Research Directions and Emerging Applications
Development of Sustainable and Scalable Synthetic Routes for 2-(3-fluorophenyl)oxan-4-one
The development of environmentally benign and economically viable synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of this compound is anticipated to focus on green chemistry principles to create sustainable and scalable production routes.
Key areas of investigation will likely include:
Catalyst-Free Reactions: Exploring one-pot, multi-component reactions under catalyst-free conditions, potentially utilizing greener solvents like water or polyethylene (B3416737) glycol (PEG), could offer a more sustainable synthetic pathway. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to metal-based catalysts, often providing high enantioselectivity and lower environmental impact.
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability, allowing for precise control over reaction parameters and minimizing waste.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly processes.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Route | Potential Catalyst | Solvent System | Anticipated Advantages | Potential Challenges |
| Multi-component Reaction | None (Catalyst-free) | Water, PEG-400 | Atom economy, reduced waste, operational simplicity | May require optimization for specific substrates |
| Asymmetric Aldol (B89426) Reaction | L-Proline or its derivatives | Green solvents (e.g., ethanol, ionic liquids) | High enantioselectivity, metal-free | Catalyst loading and recycling |
| Michael Addition/Cyclization | Neodymium (III) oxide | Aqueous media | Recyclable catalyst, environmentally benign | Catalyst preparation and stability |
| Flow-based Synthesis | Immobilized catalysts | Varies (optimized for reaction) | Scalability, improved safety, high throughput | Initial setup cost, potential for clogging |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the fluorine atom on the phenyl ring, combined with the reactivity of the oxanone core, suggest that this compound could exhibit novel reactivity patterns. Future research is expected to delve into unprecedented chemical transformations.
Potential areas for exploration include:
Fluorine-Directed Reactivity: Investigating how the fluorine atom influences the regioselectivity and stereoselectivity of reactions at the oxanone ring.
Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening reactions to generate functionalized linear compounds or rearrangements to form new heterocyclic systems.
Domino Reactions: Designing and implementing domino reaction sequences that leverage the inherent reactivity of the molecule to build complex molecular architectures in a single step.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions Involving the Compound
To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced spectroscopic techniques for in situ monitoring will be crucial. These techniques provide real-time data on the formation of intermediates and products, offering valuable insights into the reaction pathways.
| Spectroscopic Technique | Information Gained | Potential Application |
| Process Analytical Technology (PAT) FTIR | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions and kinetics studies |
| In Situ NMR Spectroscopy | Structural elucidation of transient intermediates | Mechanistic investigations of complex transformations |
| Raman Spectroscopy | Monitoring of vibrational modes sensitive to bond formation and breaking | Tracking solid-phase reactions or reactions in aqueous media |
Integration of Machine Learning and AI in Predicting Properties and Guiding Synthesis of Analogs
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. nih.govpharmrxiv.de For this compound and its analogs, these computational tools can accelerate the discovery and development process.
Future applications of ML and AI could include:
Property Prediction: Developing ML models to predict various physicochemical and biological properties of novel analogs, thereby prioritizing synthetic targets. researchgate.netnurixtx.comchemrxiv.org
Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes.
Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions, leading to improved yields and reduced experimental effort. Explainable AI approaches, such as SHAP (Shapley Additive exPlanations), can provide insights into which molecular features are most influential in a model's predictions. nih.govpharmrxiv.de
Application as a Core Building Block in Materials Science or Catalyst Design (Non-biological)
The rigid structure and functional handles of this compound make it an attractive building block for the development of new materials and catalysts.
Potential applications in these non-biological fields include:
Polymer Chemistry: Incorporation of the oxanone unit into polymer backbones to create materials with tailored thermal and mechanical properties.
Ligand Synthesis: Modification of the core structure to create novel ligands for asymmetric catalysis. The fluorophenyl group can be used to fine-tune the electronic properties of the resulting metal complexes.
Functional Dyes: The conjugated systems that can be derived from this scaffold may lead to the development of novel fluorophores with interesting photophysical properties. nih.gov
Further Computational Refinement for Predictive Modeling of Stereoselectivity and Electronic Behavior
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. Further refinement of computational models for this compound will be instrumental in guiding experimental work.
Areas for further computational investigation include:
Density Functional Theory (DFT) Calculations: High-level DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials.
Predictive Modeling of Stereoselectivity: Developing accurate computational models to predict the stereochemical outcome of reactions involving this chiral scaffold will be essential for its application in asymmetric synthesis.
Q & A
Q. What are the optimal synthetic routes for 2-(3-fluorophenyl)oxan-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a fluorophenyl precursor with an oxan-4-one scaffold via nucleophilic substitution or Friedel-Crafts acylation. For example, fluorophenyl derivatives often require anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) to enhance electrophilicity. Reaction optimization should focus on:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants to confirm substituent positions (e.g., para vs. meta fluorine effects).
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry. ORTEP-3 generates graphical representations for structural validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da).
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing nature alters the compound’s electronic landscape:
- Reactivity : Enhances electrophilic aromatic substitution (EAS) at meta/para positions. Use Hammett constants (σₘ = 0.34) to predict substituent effects.
- Stability : Fluorine reduces oxidative degradation; monitor via TGA/DSC under controlled atmospheres.
- Comparative Table :
| Substituent | σ (Hammett) | EAS Reactivity (Relative Rate) |
|---|---|---|
| -F | 0.34 | 1.8x (vs. -H) |
| -Cl | 0.47 | 1.5x |
| -NO₂ | 1.24 | 0.6x |
Q. What strategies are recommended for resolving contradictions between computational modeling and experimental data in structural studies?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallographic data. Discrepancies >0.05 Å in bond lengths suggest model inaccuracies.
- Dynamic NMR : Resolve conformational flexibility in solution (e.g., oxan ring puckering) using variable-temperature experiments.
- Electron Density Maps : Use SHELXL-generated maps to identify disorder or solvent effects in crystallographic models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Library Design : Synthesize analogs with substituents varying in size (e.g., -CH₃ vs. -CF₃) and electronic properties (e.g., -OCH₃ vs. -NO₂).
- Assays : Use in vitro models (e.g., enzyme inhibition, cell viability) to quantify IC₅₀ values. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity.
- Case Study : Thiazole derivatives with fluorophenyl groups show enhanced antimicrobial activity due to improved membrane penetration .
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
